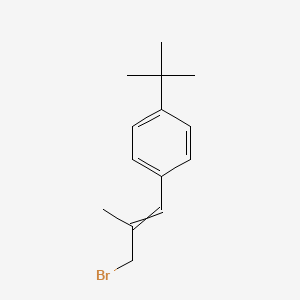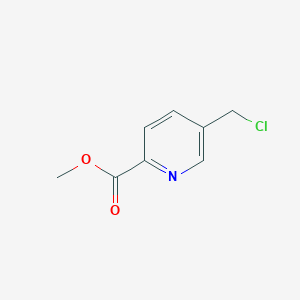
5-(Chloromethyl)-2-pyridinecarboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)-2-pyridinecarboxylic acid methyl ester is an organic compound that belongs to the class of picolinates It is characterized by a picolinic acid core with a methyl ester group at the 5-position and a chloromethyl group at the same position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-(Chloromethyl)-2-pyridinecarboxylic acid methyl ester can be synthesized through several methods. One common approach involves the chloromethylation of methyl picolinate. This reaction typically uses chloromethyl methyl ether (MOM-Cl) as the chloromethylating agent in the presence of a Lewis acid catalyst such as zinc iodide. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to consistent product quality and higher throughput.
Análisis De Reacciones Químicas
Types of Reactions
5-(Chloromethyl)-2-pyridinecarboxylic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
5-(Chloromethyl)-2-pyridinecarboxylic acid methyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a building block in the design of biologically active molecules.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(Chloromethyl)-2-pyridinecarboxylic acid methyl ester involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This reactivity is harnessed in the design of inhibitors or activators of specific enzymes or receptors. The picolinate core can also coordinate with metal ions, influencing the compound’s biological activity and stability .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-chloropicolinate
- Methyl 6-chloropicolinate
- Methyl 5-bromomethylpicolinate
Uniqueness
5-(Chloromethyl)-2-pyridinecarboxylic acid methyl ester is unique due to the specific positioning of the chloromethyl group at the 5-position, which imparts distinct reactivity and selectivity in chemical reactions. This positional isomerism can lead to different biological activities and applications compared to its analogs .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool in research and industrial applications. Continued exploration of its synthesis, reactions, and applications will likely yield further insights and innovations.
Propiedades
Fórmula molecular |
C8H8ClNO2 |
|---|---|
Peso molecular |
185.61 g/mol |
Nombre IUPAC |
methyl 5-(chloromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)7-3-2-6(4-9)5-10-7/h2-3,5H,4H2,1H3 |
Clave InChI |
VLNWWGBYFYMVIA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC=C(C=C1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


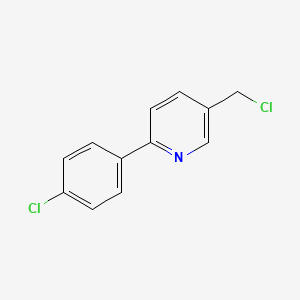
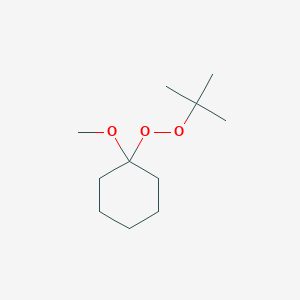
![2-Benzo[b]thiophen-2-ylbenzoxazole-4-carboxylic acid](/img/structure/B8287523.png)
![N-[2-(6-methoxy-3-nitro-2-pyridyl-amino)ethyl]acetamide](/img/structure/B8287528.png)
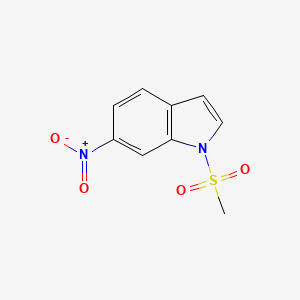
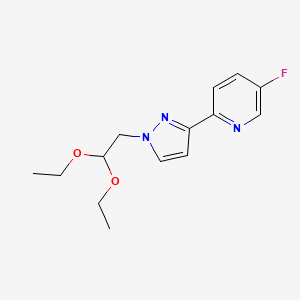
![2-[2,2-Bis(methyloxy)ethyl]isothiazolidine 1,1-dioxide](/img/structure/B8287548.png)
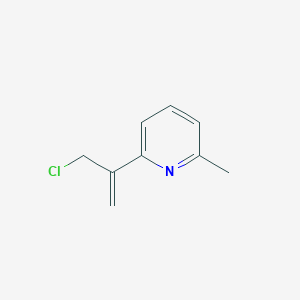
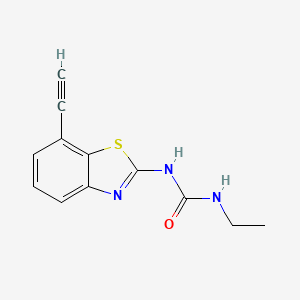
![3-Benzyl 8-(tert-butyl) 3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B8287589.png)
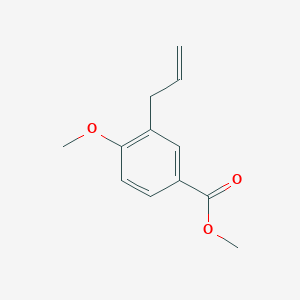
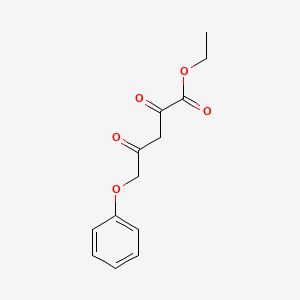
![3-(4-Nitrobenzyl)isothiazolo[5,4-d]pyrimidin-4-amine](/img/structure/B8287601.png)
